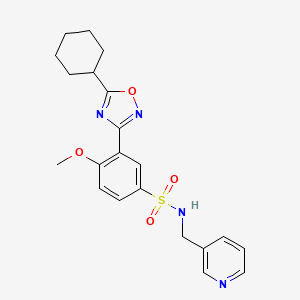

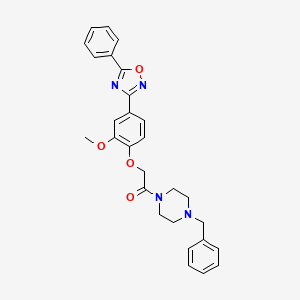

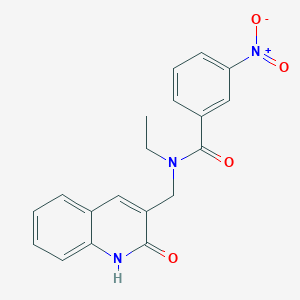

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide

説明

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, commonly known as EX-527, is a potent and selective inhibitor of SIRT1, a class III histone deacetylase. SIRT1 is a key regulator of cellular metabolism, stress response, and aging. EX-527 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and metabolic disorders.

作用機序

EX-527 binds to the catalytic domain of SIRT1 and inhibits its deacetylase activity by blocking the access of the acetyl-lysine substrate to the active site. This results in the accumulation of acetylated proteins and altered cellular signaling pathways. The downstream effects of SIRT1 inhibition by EX-527 depend on the specific context and cell type, but they often involve changes in gene expression, mitochondrial function, and oxidative stress.

Biochemical and physiological effects:

EX-527 has been shown to affect a wide range of cellular processes, including energy metabolism, DNA damage response, inflammation, and apoptosis. In cancer cells, EX-527 can induce cell cycle arrest, senescence, and apoptosis, suggesting its potential as an anticancer agent. In neurodegenerative disorders, EX-527 has been shown to protect against neuronal death and improve cognitive function in animal models. In metabolic disorders, EX-527 can improve glucose homeostasis and insulin sensitivity by modulating the activity of key metabolic regulators such as AMPK and PGC-1α.

実験室実験の利点と制限

EX-527 is a highly specific and potent inhibitor of SIRT1, which makes it a valuable tool compound for studying the role of SIRT1 in various biological processes. Its selectivity profile and pharmacokinetic properties have been well characterized, which allows for reliable and reproducible results. However, EX-527 has some limitations as a research tool, including its potential off-target effects on other sirtuins and the need for careful dose optimization to avoid cytotoxicity and non-specific effects.

将来の方向性

There are several areas of future research that could benefit from the use of EX-527 as a research tool. These include:

1. Investigating the role of SIRT1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.

2. Developing more potent and selective SIRT1 inhibitors for therapeutic use.

3. Exploring the potential of SIRT1 inhibition in combination with other therapies, such as chemotherapy and immunotherapy.

4. Investigating the role of SIRT1 in stem cell biology and regenerative medicine.

5. Developing new methods for delivering EX-527 to specific tissues and organs for therapeutic applications.

In conclusion, EX-527 is a potent and selective inhibitor of SIRT1 that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action and downstream effects have been well characterized, and it has been used as a valuable tool compound in basic and translational research. However, further research is needed to fully elucidate the role of SIRT1 in various biological processes and to develop more potent and selective SIRT1 inhibitors for therapeutic use.

合成法

EX-527 can be synthesized by a multi-step process involving the reaction of 3-nitrobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent alkylation with ethyl iodide.

科学的研究の応用

EX-527 has been widely used as a tool compound in basic and translational research to investigate the role of SIRT1 in various biological processes. It has been shown to modulate the activity of SIRT1 in vitro and in vivo, leading to changes in gene expression, cellular metabolism, and stress response. EX-527 has also been used to explore the therapeutic potential of SIRT1 inhibition in preclinical models of cancer, neurodegeneration, and metabolic disorders.

特性

IUPAC Name |

N-ethyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-2-21(19(24)14-7-5-8-16(11-14)22(25)26)12-15-10-13-6-3-4-9-17(13)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICVJZAXEBQWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362911 | |

| Record name | STK561391 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5730-01-8 | |

| Record name | STK561391 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)

![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)

![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)